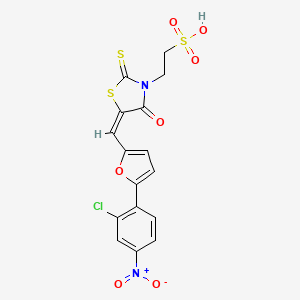
(E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C16H11ClN2O7S3 and its molecular weight is 474.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid represents a complex organic structure that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16ClN3O5S, with a molecular weight of 421.85 g/mol. The structure features a thiazolidine ring, which is known for its biological significance, particularly in pharmacology.
Antimicrobial Activity
Research indicates that compounds with similar thiazolidine structures exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 mm | |
| Escherichia coli | 12 mm | |
| Pseudomonas aeruginosa | 10 mm |
These results suggest that the compound possesses moderate to good antibacterial activity, comparable to standard antibiotics like ciprofloxacin.
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. Notably, derivatives of thiazolidinones have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study investigating the cytotoxic effects of similar thiazolidinone derivatives, it was reported that compounds exhibited IC50 values as low as 0.31 µM against the HT-29 colon cancer cell line. The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer progression.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The data indicates that the compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antioxidant Activity
The antioxidant properties of similar compounds have also been explored. Thiazolidinone derivatives have demonstrated significant activity in reducing oxidative stress markers.
Table 3: Antioxidant Activity Assays
These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : The compound's interaction with microbial membranes may lead to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation, such as tyrosine kinases.
- Antioxidant Defense : By scavenging free radicals, it may protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O7S3/c17-12-7-9(19(21)22)1-3-11(12)13-4-2-10(26-13)8-14-15(20)18(16(27)28-14)5-6-29(23,24)25/h1-4,7-8H,5-6H2,(H,23,24,25)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXRBMGCBPAXPV-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














